molecular formula C12H17F3N4 B6508852 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2034354-22-6

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B6508852
CAS No.: 2034354-22-6
M. Wt: 274.29 g/mol
InChI Key: QMBXKDXMCOBPMH-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and a trifluoromethyl group attached to the pyrimidine ring

Mechanism of Action

Target of Action

The primary target of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is the α2-adrenergic receptor , where it acts as an antagonist . This receptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

As an antagonist of the α2-adrenergic receptor, this compound binds to the receptor and blocks its activation by endogenous catecholamines . This blockade can lead to increased firing of the post-synaptic neuron and release of norepinephrine, which can result in various physiological effects.

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor (GPCR) family, and its activation typically leads to a decrease in cyclic AMP levels via the inhibition of adenylate cyclase. By acting as an antagonist, this compound can prevent the decrease in cyclic AMP, potentially leading to effects such as increased heart rate and blood pressure .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially affect the compound’s structure and therefore its ability to bind to the α2-adrenergic receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4-(trifluoromethyl)pyrimidine with 1-(propan-2-yl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.

Scientific Research Applications

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to the combination of the isopropyl-substituted piperazine and the trifluoromethyl group on the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4/c1-9(2)18-5-7-19(8-6-18)11-16-4-3-10(17-11)12(13,14)15/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBXKDXMCOBPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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